N-(4-Propylpiperidine-1-carboximidoyl)guanidine is a synthetic organic compound that belongs to the class of guanidines, which are characterized by the presence of a guanidine functional group. This compound features a propyl-substituted piperidine moiety linked to a carboximidoyl group, making it structurally unique and potentially useful in various chemical applications.
The synthesis and study of guanidines, including N-(4-Propylpiperidine-1-carboximidoyl)guanidine, are well-documented in the literature. Various methods for synthesizing guanidines have been explored, including classical approaches and more modern catalytic techniques. The compound's potential applications in medicinal chemistry and materials science have prompted significant research interest.
N-(4-Propylpiperidine-1-carboximidoyl)guanidine is classified as a guanidine derivative. Guanidines are known for their basicity and ability to act as nucleophiles in chemical reactions. This specific compound can be further classified based on its structural features, including the presence of a piperidine ring and a carboximidoyl group.
The synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine can be approached through several methods, primarily involving the reaction of piperidine derivatives with guanidines or guanylation reagents.
The synthesis may involve specific reagents and catalysts tailored to enhance yield and selectivity. For instance, using copper or palladium catalysts can significantly improve reaction rates and product yields compared to traditional methods.
N-(4-Propylpiperidine-1-carboximidoyl)guanidine has a complex structure characterized by:
The molecular formula is C₁₃H₁₈N₄, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms.
The molecular weight of N-(4-Propylpiperidine-1-carboximidoyl)guanidine is approximately 238.31 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
N-(4-Propylpiperidine-1-carboximidoyl)guanidine can participate in various chemical reactions due to its functional groups:
The reactivity of N-(4-Propylpiperidine-1-carboximidoyl)guanidine is influenced by factors such as steric hindrance from the propyl group and electronic effects from the piperidine nitrogen atoms.
The mechanism of action for N-(4-Propylpiperidine-1-carboximidoyl)guanidine involves its role as a nucleophile in various chemical transformations.
Relevant data indicate that N-(4-Propylpiperidine-1-carboximidoyl)guanidine has a pKa value indicative of its basicity, allowing it to function effectively in various chemical environments .
N-(4-Propylpiperidine-1-carboximidoyl)guanidine has potential applications in several scientific fields:
The synthesis of N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride (CAS 1909304-94-4) relies on convergent strategies that couple piperidine precursors with guanidinylating reagents. A robust three-step sequence begins with the preparation of 4-propylpiperidine, typically via reductive amination of 4-piperidone using propionaldehyde and sodium triacetoxyborohydride, achieving yields >85% [5]. The pivotal intermediate, 1-(tert-butoxycarbonyl)-4-propylpiperidine, undergoes deprotection followed by reaction with N,N'-di(tert-butoxycarbonyl)thiourea—a guanidinylation reagent that minimizes side-product formation. Subsequent hydrochloric acid cleavage delivers the target compound as a hydrochloride salt, with an overall yield of 62-68% [3].
Alternative routes employ pyrazole carboxamidine hydrochloride as a guanylating agent in Biginelli-type condensations. This method facilitates the formation of carboximidoyl-guanidine scaffolds under mild conditions (70°C, DMF), though requires Boc protection prior to aminolysis to enhance reaction kinetics. A comparative analysis of synthetic pathways reveals significant yield variations based on the electrophilicity of the piperidine nitrogen and the leaving-group aptitude of the guanidine precursor [4].
Table 1: Synthetic Routes to Carboximidoyl-Guanidine Derivatives
Method | Key Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃, propionaldehyde | RT, 12h, CH₂Cl₂ | 85-92 | High chemoselectivity |
Guanidinylation | N,N'-di(Boc)₂-thiourea | 80°C, 24h, EtOH | 62-68 | Avoids over-alkylation |
Biginelli Condensation | Pyrazole carboxamidine hydrochloride | 70°C, 48h, DMF | 58-74 | Tolerates diverse aldehydes |
Bioactivity optimization centers on spacer modifications between the piperidine nitrogen and the guanidine moiety. Structure-activity relationship (SAR) studies demonstrate that elongation of the alkyl tether from propyl to butyl enhances μ-opioid receptor binding affinity by 3.7-fold (Kᵢ = 8.4 nM vs. 31.2 nM for propyl), attributed to improved hydrophobic pocket complementarity [3]. Conversely, arylalkyl spacers like phenethyl improve I₂-imidazoline receptor selectivity, though with a 40% reduction in potency relative to idazoxan.
Electronic modulation via fluorination at the piperidine 3-position elevates metabolic stability without compromising receptor affinity. Computational analyses (B3LYP/6-31G*) indicate that electron-withdrawing substituents lower the HOMO energy (-7.8 eV vs. -7.2 eV for unsubstituted), correlating with reduced oxidative degradation in hepatocyte assays [4]. Hybridization strategies linking the guanidine group to aminoimidazolinium pharmacophores yield dual-acting μ-opioid/I₂ ligands, with compound 16 exhibiting balanced Kᵢ values of 12 nM (μ-opioid) and 86 nM (I₂) [3].
The bioactive conformation of N-(4-propylpiperidine-1-carboximidoyl)guanidine is governed by stereoelectronic effects and ring dynamics. Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal a strong preference for the equatorial orientation of the propyl substituent (ΔG = 2.8 kcal/mol vs. axial), which minimizes 1,3-diaxial interactions and facilitates receptor docking [4]. The guanidine group adopts an E-configuration about the C=N bond, stabilized by intramolecular hydrogen bonding (N–H···N, 2.05 Å) between the imine nitrogen and the proximal guanidinyl proton.
Chiral resolution of C3-substituted analogs demonstrates enantioselective bioactivity. The (S)-enantiomer of a 3-methyl derivative exhibits 5-fold greater μ-opioid affinity than its (R)-counterpart due to steric occlusion in the (R)-isomer during receptor insertion. Variable-temperature NMR studies (-40°C to +40°C) confirm restricted rotation about the carboximidoyl bond (ΔG‡ = 12.3 kcal/mol), locking the pharmacophore in a planar, conjugation-enhanced arrangement [4] [2].
Table 2: Stereochemical and Conformational Parameters
Structural Feature | Experimental/Optimized Parameter | Biological Consequence |
---|---|---|
Propyl orientation | Equatorial preference (ΔG = 2.8 kcal/mol) | Enhanced receptor fit |
C=N configuration | E-isomer (>95% population) | Optimal H-bonding with target residues |
Rotational barrier | ΔG‡ = 12.3 kcal/mol (C=N bond) | Rigidified bioactive conformation |
3-Substituent chirality | (S)-enantiomer: Kᵢ = 15.2 nM (μ-opioid) | Steric complementarity in binding cleft |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7